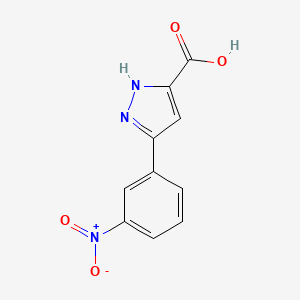

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYVJIGBLQRTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378046 | |

| Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899714-76-2 | |

| Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1][2] This core structure is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] The presence of a nitrophenyl group and a carboxylic acid moiety on the pyrazole ring of the title compound suggests its potential as a bioactive molecule and a versatile intermediate for further chemical synthesis. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance.

Physicochemical Properties

The are summarized in the table below. It is important to note that while some data is available from chemical suppliers, a complete experimental characterization is not extensively reported in the public literature. Therefore, some of the presented data are computationally predicted.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1557038-82-0 | [5] |

| Molecular Formula | C10H7N3O4 | [6] |

| Molecular Weight | 233.18 g/mol | [6] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Sparingly soluble in water (predicted), soluble in organic solvents like DMSO and DMF (predicted) | - |

| pKa | Not reported | - |

| LogP (predicted) | 1.8 (predicted) | - |

Experimental Protocols

Synthesis of this compound

This synthesis is a two-step process: 1) Claisen condensation to form a 1,3-dicarbonyl intermediate, and 2) Cyclization with hydrazine to form the pyrazole ring.

Step 1: Synthesis of ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl oxalate.

-

Addition of Reactant: While stirring, add 3'-nitroacetophenone dropwise to the solution at room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and dilute hydrochloric acid to precipitate the product.

-

Purification: The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate intermediate in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.

-

Addition of Hydrazine: Add hydrazine hydrate to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy to confirm its structure and purity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart illustrating the two-step synthesis of the target compound.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively studied, many pyrazole derivatives are known to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[7] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known mechanism of other pyrazole-based anti-inflammatory agents.

Caption: A diagram showing the potential inhibition of the COX pathway by the title compound.

Conclusion

This compound is a compound of interest due to its pyrazole core, a privileged scaffold in medicinal chemistry. While comprehensive experimental data on its properties are sparse, this guide provides a summary of its known and predicted physicochemical characteristics, a detailed plausible synthesis protocol, and a visualization of a potential mechanism of action based on related compounds. Further research into the biological activities of this molecule could uncover novel therapeutic applications.

References

- 1. academicstrive.com [academicstrive.com]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1557038-82-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound, 95+% [m.chemicalbook.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic pathway for the compound 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid. Due to the limited availability of a complete, published dataset for this specific molecule, this report combines established synthetic methodologies for related pyrazole-3-carboxylic acids with predicted and characteristic spectroscopic data. All quantitative data are summarized in structured tables for clarity, and a detailed experimental protocol is provided.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₇N₃O₄ Molecular Weight: 233.18 g/mol CAS Number: While a specific CAS number for this exact isomer was not located in publicly available databases, related isomers such as 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS 189083-63-4) are documented.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Expected Chemical Shifts in DMSO-d₆) | ¹³C NMR (Expected Chemical Shifts in DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~13.5 (s, 1H) | -COOH |

| ~13.0 (br s, 1H) | -NH (pyrazole) |

| ~8.60 (t, J ≈ 2.0 Hz, 1H) | H-2' (nitrophenyl) |

| ~8.25 (dd, J ≈ 8.0, 2.0 Hz, 1H) | H-4' (nitrophenyl) |

| ~8.15 (d, J ≈ 8.0 Hz, 1H) | H-6' (nitrophenyl) |

| ~7.80 (t, J ≈ 8.0 Hz, 1H) | H-5' (nitrophenyl) |

| ~7.30 (s, 1H) | H-4 (pyrazole) |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. The acidic proton of the carboxylic acid and the pyrazole NH proton are expected to be broad and their chemical shifts are concentration-dependent.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300-2500 | O-H stretch (carboxylic acid, H-bonded) | Broad, Strong |

| ~3100 | N-H stretch (pyrazole) | Medium |

| ~1700 | C=O stretch (carboxylic acid) | Strong |

| ~1610 | C=C/C=N stretch (aromatic/pyrazole) | Medium |

| ~1530 & ~1350 | N-O stretch (nitro group) | Strong |

Table 3: Mass Spectrometry (MS) Data

| Technique | Expected m/z Value | Interpretation |

| Electrospray Ionization (ESI-) | 232.03 | [M-H]⁻ |

| Electrospray Ionization (ESI+) | 234.05 | [M+H]⁺ |

| High-Resolution MS (ESI-) | 232.0364 | Calculated for C₁₀H₆N₃O₄⁻ |

Experimental Protocols

The following section outlines a plausible synthetic route for this compound, adapted from established procedures for analogous compounds.

Synthesis of Ethyl 2-(3-nitrobenzoyl)acetate

This procedure is a Claisen condensation to form the β-ketoester precursor.

-

Materials: Ethyl acetate, sodium ethoxide, 3-nitrobenzoyl chloride, diethyl ether, hydrochloric acid.

-

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

-

Ethyl acetate is added dropwise to the cooled sodium ethoxide solution with stirring.

-

3-Nitrobenzoyl chloride, dissolved in an appropriate solvent like diethyl ether, is then added slowly to the reaction mixture.

-

The reaction is stirred at room temperature for several hours and then refluxed for a short period.

-

After cooling, the reaction mixture is quenched with dilute hydrochloric acid.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(3-nitrobenzoyl)acetate.

-

Synthesis of this compound

This step involves the cyclization of the β-ketoester with hydrazine.

-

Materials: Ethyl 2-(3-nitrobenzoyl)acetate, hydrazine hydrate, ethanol, hydrochloric acid.

-

Procedure:

-

The crude ethyl 2-(3-nitrobenzoyl)acetate is dissolved in ethanol.

-

Hydrazine hydrate is added dropwise to the solution at room temperature.

-

The reaction mixture is heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is partially evaporated.

-

The mixture is then acidified with dilute hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

-

Visualization of Synthetic Workflow

The logical progression of the synthesis is illustrated in the following diagram.

Caption: Synthetic workflow for this compound.

Disclaimer: The spectroscopic data provided are predicted values and should be confirmed by experimental analysis. The synthetic protocols are suggested methodologies and may require optimization for yield and purity. Always follow appropriate laboratory safety procedures.

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the critical physicochemical properties of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid. In the absence of publicly available, specific quantitative data for this compound, this document serves as an in-depth manual, outlining the essential experimental protocols for determining its solubility and stability. Adherence to these standardized methods is paramount for ensuring data quality and making informed decisions in the early stages of the drug discovery pipeline.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structural motif present in numerous pharmacologically active agents. The nitro group and carboxylic acid moiety suggest potential for diverse biological interactions, but also introduce challenges related to solubility and stability that must be thoroughly investigated. Poor aqueous solubility can hinder oral bioavailability and complicate formulation development, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This guide details the requisite experimental procedures to characterize these critical attributes.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and bioavailability. Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation from a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO). This high-throughput screening method is invaluable for early-stage discovery to quickly rank compounds.[1][2][3]

Table 1: Experimental Parameters for Kinetic Solubility Assay

| Parameter | Condition | Rationale |

| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | Mimics physiological pH. |

| Co-solvent | <1% DMSO | Minimizes the effect of organic solvent on solubility. |

| Incubation Time | 2 hours | Allows for rapid assessment suitable for high-throughput screening.[4] |

| Temperature | 25°C (Room Temperature) | Standard laboratory condition for initial screening. |

| Detection Method | Nephelometry or UV-Vis Spectroscopy | Nephelometry detects scattered light from precipitated particles, while UV-Vis quantifies the dissolved compound in the filtrate.[3][4] |

A detailed workflow for determining kinetic solubility using nephelometry is presented below. This method relies on the principle that undissolved particles will scatter light, providing a measure of precipitation.[3][4]

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This "shake-flask" method is considered the gold standard and is essential for lead optimization and pre-formulation studies.[2][5]

Table 2: Experimental Parameters for Thermodynamic Solubility Assay

| Parameter | Condition | Rationale |

| Solvent | PBS (pH 7.4), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (FaSSIF, FeSSIF) | Assesses solubility in various physiological environments.[6][7] |

| Incubation Time | 24 - 72 hours | Ensures equilibrium is reached between the solid and dissolved states.[1][7] |

| Temperature | 25°C or 37°C | Room temperature for standard assessment and physiological temperature for biorelevance. |

| Agitation | Continuous shaking or stirring | Facilitates the dissolution process to reach equilibrium. |

| Separation | Centrifugation followed by filtration | Removes undissolved solid material. |

| Detection Method | HPLC-UV | Provides accurate quantification of the dissolved compound.[5] |

The shake-flask method involves adding an excess of the solid compound to a buffer and agitating it until equilibrium is achieved. The concentration of the dissolved compound is then measured.

Stability Assessment

Evaluating the stability of this compound is critical to ensure its integrity during storage and to identify potential degradation pathways. Stability studies are typically conducted in both solution and solid states.

Solution-State Stability

Solution-state stability studies assess the degradation of the compound in various solvents over time.

Table 3: Experimental Parameters for Solution-State Stability

| Parameter | Condition | Rationale |

| Solvents | Aqueous buffers (pH 3, 7, 9), Acetonitrile, DMSO | Evaluates stability under acidic, neutral, basic, and common formulation solvent conditions. |

| Concentration | 1 mg/mL (or as solubility permits) | A standard concentration for assessing stability. |

| Temperature | 4°C, 25°C, 40°C | Assesses stability under refrigerated, room temperature, and accelerated conditions. |

| Time Points | 0, 24, 48, 72 hours, and 1 week | Monitors degradation over a relevant timeframe for experimental and short-term storage conditions. |

| Analysis | HPLC-UV | Quantifies the remaining parent compound and detects the formation of degradation products. |

Solid-State Stability and Forced Degradation

Solid-state stability studies evaluate the physical and chemical stability of the API in its solid form. Forced degradation studies are conducted under more aggressive conditions to accelerate degradation and identify potential degradation products.[8] These studies are essential for developing stability-indicating analytical methods.[8]

Table 4: Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess degradation in an acidic environment.[9][10] |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate degradation in a basic environment.[9][10] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To determine susceptibility to oxidative degradation.[9][11] |

| Thermal Stress | 80°C for 48 hours (solid state) | To assess the impact of heat on the solid form.[11] |

| Photostability | Exposure to ICH-compliant light source (1.2 million lux-hours visible, 200 watt-hours/m² UV) | To evaluate sensitivity to light.[8] |

The following diagram illustrates the logical progression of a forced degradation study, from stress application to the analysis and characterization of degradation products.

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement as a potential drug candidate. This technical guide provides the necessary framework and detailed experimental protocols for researchers to generate high-quality, reproducible data on these critical physicochemical properties. By systematically applying these methodologies, drug development professionals can build a robust data package to support formulation development, preclinical studies, and ultimately, the successful progression of this promising compound.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. evotec.com [evotec.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ijisrt.com [ijisrt.com]

- 11. Forced Degradation Studies - STEMart [ste-mart.com]

A Technical Guide to the Biological Activities of Nitrophenyl Pyrazole Derivatives

Abstract: Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The incorporation of a nitrophenyl moiety can significantly modulate the biological profile of these compounds, enhancing their potential as therapeutic agents. This technical guide provides an in-depth overview of the prominent biological activities of nitrophenyl pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated biological pathways and workflows, serving as a comprehensive resource for researchers and professionals in drug discovery and development.

Anticancer Activity

Nitrophenyl pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as kinase inhibition and the induction of apoptosis.[3][4]

Quantitative Anticancer Data

The in vitro cytotoxic activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with numerous derivatives showing efficacy in the low micromolar to nanomolar range.

| Compound Class/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Pyrazole-based Aurora A Kinase Inhibitor | HCT116 (Colon) | 0.39 µM | |

| Pyrazole-based Aurora A Kinase Inhibitor | MCF7 (Breast) | 0.46 µM | [3] |

| 1,3,5-trisubstituted pyrazole | MCF-7 (Breast) | 15.54 µM | [5] |

| Pyrazolo[1,5-a]pyrimidine derivative | HepG2 (Liver) | 10.05 µM | [1] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 14.97 µM (24h) | [4] |

| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 µM | [1] |

| 4-(5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl)benzenesulfonamide | PC-3 (Prostate) | 20.3 µM | [6] |

| Pyrazole-Thiazolidinone Derivative | Lung Cancer Cell Line | Moderate Inhibition (31.01%) | [7] |

Mechanisms of Action

1.2.1 Kinase Inhibition Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] Nitrophenyl pyrazole derivatives have been identified as potent inhibitors of several kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[1][2][3] By binding to the ATP-binding site or allosteric sites, these compounds can block downstream signaling, leading to cell cycle arrest and inhibition of tumor growth.[8][9]

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. srrjournals.com [srrjournals.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

The Predicted Mechanism of Action of Pyrazole Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The inherent structural features of the pyrazole nucleus, combined with the acidic functionality of the carboxylic acid group, make these molecules adept at interacting with a variety of biological targets. This technical guide provides a comprehensive overview of the predicted mechanism of action for pyrazole carboxylic acids, focusing on their role as enzyme inhibitors. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development in this area.

Core Mechanism of Action: Enzyme Inhibition

The predominant mechanism of action for pyrazole carboxylic acids is the inhibition of various enzymes critical to pathological processes. The pyrazole scaffold can engage in hydrogen bonding, hydrophobic, and van der Waals interactions within the active or allosteric sites of enzymes, while the carboxylic acid moiety often acts as a key anchoring group, forming strong interactions with active site residues. This dual functionality allows for potent and often selective inhibition of target enzymes.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of pyrazole carboxylic acid derivatives has been quantified against several key enzyme targets. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), providing a comparative overview of their efficacy.

Table 1: Inhibition of Carbonic Anhydrases (CAs) by Pyrazole Carboxylic Acid Derivatives

| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Reference |

| 1a | 0.042 | 1820 | 7.79 | 7.78 | [1] |

| 1b | 5.33 | 4.70 | 4.51 | 0.34 | [1] |

| 1c | 4.83 | 0.70 | 18.9 | 0.28 | [1] |

| 1d | 6.61 | 0.78 | 2.91 | 0.44 | [1] |

| 2a | 4.31 | 6.95 | 0.47 | 0.57 | [1] |

| 2b | 5.93 | 0.53 | 7.90 | 0.35 | [1] |

| 2c | 6.45 | 0.76 | 7.36 | 0.21 | [1] |

| 2d | 0.62 | 0.41 | 3.02 | 0.31 | [1] |

| Compound Series (6a-i) | 0.063–3.368 | 0.007–4.235 | - | - | [2] |

Table 2: Inhibition of Protein Kinases by Pyrazole-Based Compounds

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [3] |

| 17 | Chk2 | 17.9 | - | - | [3] |

| 24 | CDK1 | 2380 | HepG2 | 0.05 | [3] |

| 25 | CDK1 | 1520 | HepG2 | 0.028 | [3] |

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes by Pyrazole Carboxylate Derivatives

| Compound | COX-2 (IC50, µM) | Selectivity Index (SI) | Reference |

| 15c | 0.059 - 3.89 | 28.56 - 98.71 | [4] |

| 15d | 0.059 - 3.89 | 28.56 - 98.71 | [4] |

| 15h | 0.059 - 3.89 | 28.56 - 98.71 | [4] |

| 19d | 0.059 - 3.89 | 28.56 - 98.71 | [4] |

| Celecoxib (Reference) | 0.22 | 13.65 | [4] |

Key Signaling Pathways and Mechanisms

Pyrazole carboxylic acids have been shown to modulate critical cellular signaling pathways, primarily through the inhibition of protein kinases. This inhibition can lead to downstream effects such as cell cycle arrest and apoptosis, which are particularly relevant in the context of cancer therapy.[5][6]

Protein Kinase Inhibition and Cell Cycle Arrest

Certain pyrazole carboxamides and carboxylic acids have been identified as inhibitors of protein kinases such as Casein Kinase II (CK2), AKT1, PKA, PKCα, and SAPK2a (p38).[5][7] The inhibition of these kinases can disrupt the normal progression of the cell cycle. For instance, some derivatives have been shown to induce cell cycle arrest in human breast cancer cells (MCF-7).[5][6] This is a crucial mechanism for their anticancer effects.

References

- 1. air.unipr.it [air.unipr.it]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Knorr Synthesis of Substituted Pyrazoles: A Technical Guide for Researchers

An in-depth guide on the foundational Knorr pyrazole synthesis, detailing starting materials, mechanisms, and experimental protocols for the synthesis of substituted pyrazoles. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a fundamental and versatile method for the construction of this important heterocyclic motif.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2] The operational simplicity and broad substrate scope have established the Knorr synthesis as a vital tool in the synthesis of diverse pyrazole derivatives for drug discovery and development programs.[1]

Core Reaction and Starting Materials

The Knorr synthesis is a robust reaction that accommodates a wide variety of starting materials, allowing for the generation of a diverse array of substituted pyrazoles. The two key components are a 1,3-dicarbonyl compound and a hydrazine derivative.

1,3-Dicarbonyl Compounds: A broad range of dicarbonyl compounds can be employed in the Knorr synthesis. These include:

-

β-Diketones: Symmetrical and unsymmetrical diketones are common substrates.

-

β-Ketoesters: These are also widely used and lead to the formation of pyrazolones, which exist in tautomeric equilibrium with their corresponding hydroxypyrazoles.[3]

-

β-Ketoamides: Similar to β-ketoesters, these substrates also yield pyrazolone derivatives.

The nature of the substituents on the 1,3-dicarbonyl compound directly influences the substitution pattern of the resulting pyrazole.

Hydrazine Derivatives: The choice of hydrazine determines the substituent on the N1 position of the pyrazole ring.

-

Hydrazine Hydrate: The simplest hydrazine, it yields N-unsubstituted pyrazoles.

-

Substituted Hydrazines: Alkyl and aryl hydrazines are frequently used to introduce substituents at the N1 position. Phenylhydrazine is a common example.[3]

It is important to note that hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.[3]

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis proceeds via a well-established mechanism.[4] The reaction is typically acid-catalyzed and begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][4] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[4] Subsequent dehydration of the resulting cyclic intermediate yields the stable, aromatic pyrazole ring.[1][4]

References

An In-depth Technical Guide to 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid (CAS 1557038-82-0)

Disclaimer: Extensive literature searches for the specific chemical entity with CAS number 1557038-82-0, 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid, did not yield specific peer-reviewed publications detailing its synthesis, biological activity, or mechanism of action. The compound is listed by several chemical suppliers, suggesting its primary role as a synthetic building block. This guide, therefore, provides a comprehensive overview based on the well-established chemistry and biological activities of structurally related pyrazole-3-carboxylic acid derivatives, offering valuable insights for researchers and drug development professionals.

Core Chemical Information

While specific experimental data for this compound is not publicly available, its basic chemical properties can be derived from its structure.

| Property | Value |

| CAS Number | 1557038-82-0 |

| Molecular Formula | C₁₀H₇N₃O₄ |

| Molecular Weight | 233.18 g/mol |

| Canonical SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])C2=CC(=NN2)C(=O)O |

| Chemical Name | This compound |

Synthetic Strategies for Pyrazole-3-Carboxylic Acids

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids is a well-documented area of organic chemistry. Several general methodologies can be proposed for the synthesis of the title compound, primarily involving the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.

A plausible synthetic route, based on established protocols for analogous compounds, would involve the reaction of a 1,3-dicarbonyl synthon derived from 3'-nitroacetophenone with a glyoxylate equivalent, followed by cyclization with hydrazine.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol for Claisen Condensation and Cyclization:

-

Step 1: Formation of the 1,3-Dicarbonyl Intermediate. To a solution of a strong base, such as sodium ethoxide in ethanol, is added 3'-nitroacetophenone. The mixture is stirred at room temperature, followed by the dropwise addition of diethyl oxalate. The reaction is typically stirred for several hours to ensure complete formation of the ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate intermediate.

-

Step 2: Cyclization to the Pyrazole Ring. The resulting solution containing the dicarbonyl intermediate is acidified, and hydrazine hydrate is added. The mixture is then heated to reflux for several hours. Progress of the reaction is monitored by thin-layer chromatography.

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product, the ethyl ester of this compound, can be purified by recrystallization.

-

Step 4: Hydrolysis to the Carboxylic Acid. The purified ester is then subjected to hydrolysis, typically by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to yield the final product, this compound.

Potential Biological Activities and Therapeutic Targets

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocycle. Pyrazole-3-carboxylic acid derivatives, in particular, have been extensively investigated for a wide range of biological activities.

Table of Potential Biological Activities of Structurally Related Pyrazole-3-Carboxylic Acids:

| Biological Activity | Potential Molecular Target(s) | Notes and References |

| Anticancer | Kinases (e.g., EGFR, BRAF), Tubulin, DNA | Derivatives have shown antiproliferative effects against various cancer cell lines, including lung, breast, and leukemia.[1][2] |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways | The pyrazole core is present in several NSAIDs (e.g., celecoxib). Derivatives may inhibit pro-inflammatory mediators.[3][4] |

| Antimicrobial | Bacterial and fungal enzymes involved in essential metabolic pathways | Various substituted pyrazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6] |

| Enzyme Inhibition | Carbonic Anhydrases, Acrosin, HDACs | The carboxylic acid moiety can act as a zinc-binding group in metalloenzymes. Specific derivatives have shown potent and selective inhibition of various enzymes.[7] |

Potential Signaling Pathway Involvement:

Given the documented anticancer activity of related compounds, a logical workflow for investigating the mechanism of action of this compound would involve assessing its impact on key cancer-related signaling pathways.

Caption: Experimental workflow for elucidating the anticancer mechanism of action.

Conclusion and Future Directions

While specific experimental data for this compound (CAS 1557038-82-0) remains elusive in the public domain, the rich chemistry and diverse biological activities of the pyrazole-3-carboxylic acid scaffold provide a strong foundation for its potential as a valuable building block in drug discovery and materials science.

For researchers and drug development professionals, this compound represents an opportunity for novel intellectual property. Future investigations should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a robust synthetic protocol and complete analytical characterization.

-

Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, inflammatory mediators, and microbial enzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features that contribute to any observed biological activity.

The information presented in this guide, drawn from the broader knowledge of pyrazole chemistry, should serve as a valuable resource for initiating such investigations.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on the therapeutic potential of 5-aryl-1H-pyrazole-3-carboxylic acids

For Researchers, Scientists, and Drug Development Professionals

The 5-aryl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of therapeutic potential. This technical guide provides an in-depth review of the current state of research on these compounds, focusing on their anticancer and anti-inflammatory activities. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes the primary signaling pathways implicated in their mechanism of action.

Therapeutic Potential

5-Aryl-1H-pyrazole-3-carboxylic acids have been investigated for a variety of biological activities. The primary areas of therapeutic promise for this class of compounds are in oncology and inflammatory diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 5-aryl-1H-pyrazole-3-carboxylic acids, with a particular emphasis on their role as inhibitors of carbonic anhydrases (CAs). Specifically, isoforms CA IX and CA XII are tumor-associated enzymes that are overexpressed in many hypoxic tumors.[1] These enzymes play a crucial role in pH regulation in the tumor microenvironment, promoting tumor cell survival and proliferation.[2] By inhibiting these enzymes, 5-aryl-1H-pyrazole-3-carboxylic acids can disrupt this pH balance, leading to increased cell death in hypoxic tumor conditions.[2] The selective inhibition of these tumor-associated CAs over cytosolic isoforms (hCA I and II) is a key aspect of their therapeutic potential, suggesting a favorable side-effect profile.[1]

Beyond carbonic anhydrase inhibition, some pyrazole derivatives have been shown to induce apoptosis in cancer cells.[3][4] The induction of programmed cell death is a cornerstone of many successful anticancer therapies.

Anti-inflammatory Activity

Pyrazole derivatives have a long history in the development of anti-inflammatory agents, with celecoxib being a well-known example.[3] The anti-inflammatory effects of 5-aryl-1H-pyrazole-3-carboxylic acids and their derivatives are often attributed to their ability to modulate key inflammatory pathways. While much of the research has focused on derivatives such as esters and amides, the core carboxylic acid structure is a key pharmacophore.[5][6] The mechanism of action is believed to involve the inhibition of inflammatory mediators and the modulation of signaling pathways such as the NF-κB pathway.[6]

Quantitative Data

The following tables summarize the quantitative data for the biological activity of 5-aryl-1H-pyrazole-3-carboxylic acids and their close derivatives.

Table 1: Carbonic Anhydrase Inhibition by 5-Aryl-1H-Pyrazole-3-Carboxylic Acids [1]

| Compound (Substitution on 5-Aryl Ring) | hCA I (Ki, μM) | hCA II (Ki, μM) | hCA IX (Ki, μM) | hCA XII (Ki, μM) |

| Unsubstituted | >100 | >100 | 50.3 | 4.8 |

| 4-Methyl | >100 | >100 | 48.2 | 4.1 |

| 4-Ethyl | >100 | >100 | 45.1 | 4.0 |

| 4-Propyl | >100 | >100 | 39.8 | 3.8 |

| 4-Isopropyl | >100 | >100 | 35.6 | 3.5 |

| 4-Butyl | >100 | >100 | 30.1 | 3.2 |

| 4-tert-Butyl | >100 | >100 | 25.4 | 3.0 |

| 4-Fluoro | >100 | >100 | 49.1 | 4.5 |

| 4-Chloro | >100 | >100 | 47.5 | 4.3 |

| 4-Bromo | >100 | >100 | 46.8 | 4.2 |

| 2,3-Dimethyl | >100 | >100 | 24.8 | 28.7 |

| 2,4-Dimethyl | >100 | >100 | 15.3 | 20.1 |

| 2,5-Dimethyl | >100 | >100 | 10.2 | 15.8 |

| 2,6-Dimethyl | >100 | >100 | 5.1 | 10.4 |

| 3,4-Dimethyl | >100 | >100 | 33.5 | 18.9 |

| 3,5-Dimethyl | >100 | >100 | 8.7 | 12.6 |

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Activity | IC50 | Reference |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | Not specified | Growth inhibition | 49.85 μM | [3] |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative | A549 | Cytotoxicity | 26 µM | [3] |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 | Autophagy induction | 32 μM (48h) | [3] |

| Substituted coumarin pyrazole carbaldehyde (P-03) | A549 | Cytotoxicity | 13.5 μM | [4] |

Experimental Protocols

Synthesis of 5-Aryl-1H-Pyrazole-3-Carboxylic Acids

A general and widely used method for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids involves a two-step process starting from a substituted acetophenone.[5]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate (Intermediate)

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add diethyl oxalate.

-

To this mixture, add a solution of the appropriately substituted acetophenone in absolute ethanol dropwise with stirring.

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the resulting precipitate is filtered, washed with ethanol and diethyl ether, and then dried to yield the intermediate ethyl 2,4-dioxo-4-arylbutanoate.

Step 2: Synthesis of 5-Aryl-1H-Pyrazole-3-Carboxylic Acid

-

A suspension of the ethyl 2,4-dioxo-4-arylbutanoate intermediate is prepared in glacial acetic acid.

-

To this suspension, hydrazine hydrate is added dropwise with constant stirring.

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the mixture is poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-aryl-1H-pyrazole-3-carboxylic acid.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow instrument to measure the CO2 hydration reaction.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. The inhibitors (5-aryl-1H-pyrazole-3-carboxylic acids) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Assay Buffer: A buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol) is used.

-

Reaction Initiation: The enzyme solution is mixed with the inhibitor solution at varying concentrations and incubated for a short period. This mixture is then rapidly mixed with a CO2-saturated solution in the stopped-flow apparatus.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the CO2 is hydrated to bicarbonate and a proton, causing a pH change.

-

Data Analysis: The initial rates of the enzymatic reaction are determined. The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a standard method to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Model: Typically, Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment.

-

Compound Administration: The test compounds (5-aryl-1H-pyrazole-3-carboxylic acid derivatives) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally at a specific dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 5-aryl-1H-pyrazole-3-carboxylic acids are mediated through their interaction with specific cellular signaling pathways.

Carbonic Anhydrase IX (CA IX) Inhibition Pathway in Cancer

In hypoxic tumors, the transcription factor HIF-1α is stabilized and promotes the expression of CA IX. CA IX, a transmembrane enzyme, catalyzes the hydration of extracellular CO2 to bicarbonate and protons. This process contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which are favorable for tumor cell survival and proliferation. Inhibition of CA IX by 5-aryl-1H-pyrazole-3-carboxylic acids disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. Anti-inflammatory agents can interfere with this pathway at multiple levels, preventing the activation of NF-κB and the subsequent inflammatory response.

Apoptosis Signaling Pathway in Cancer Therapy

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, which are proteases that execute the dismantling of the cell. Anticancer agents, including certain pyrazole derivatives, can induce apoptosis by activating components of these pathways, leading to the selective elimination of cancer cells.

Conclusion

5-Aryl-1H-pyrazole-3-carboxylic acids represent a versatile and promising scaffold for the development of novel therapeutic agents. Their selective inhibition of tumor-associated carbonic anhydrases, coupled with their potential to modulate key inflammatory and apoptotic pathways, underscores their significance in the fields of oncology and inflammation. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals, providing a solid foundation for further investigation and optimization of this important class of compounds. Future research should focus on elucidating the precise molecular targets and further refining the structure-activity relationships to develop next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

The Ascendancy of Nitrophenyl-Substituted Pyrazoles: A Journey of Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. Among the vast landscape of pyrazole derivatives, those bearing a nitrophenyl substituent have garnered significant attention due to their pronounced and diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and synthetic history of nitrophenyl-substituted pyrazoles, detailing key experimental protocols, presenting quantitative biological data, and visualizing relevant signaling pathways to offer a valuable resource for researchers in the field.

A Historical Perspective on Synthesis: From Classical Condensations to Modern Methodologies

The journey of synthesizing nitrophenyl-substituted pyrazoles has evolved from traditional cyclization reactions to more sophisticated and efficient modern techniques.

The classical and most fundamental approach to the pyrazole core is the Knorr pyrazole synthesis , first reported in 1883. This method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] In the context of nitrophenyl-pyrazoles, this typically involves the reaction of a nitrophenylhydrazine with a suitable 1,3-dicarbonyl compound. The regioselectivity of this reaction can be influenced by the substitution pattern of both reactants and the reaction conditions.

Over the decades, numerous advancements have been made to improve the efficiency, yield, and diversity of pyrazole synthesis. Modern methods offer greater control and access to a wider range of functionalized derivatives. These include:

-

Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for generating molecular diversity. MCRs offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions, including the synthesis of pyrazoles. This technique often leads to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating.

-

Green Chemistry Approaches: In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For pyrazole synthesis, this has translated into the use of greener solvents (e.g., water, ethanol), solvent-free conditions, and reusable catalysts.

Key Synthetic Protocols: A Practical Guide

To facilitate the practical application of this knowledge, detailed experimental protocols for the synthesis of representative nitrophenyl-substituted pyrazoles are provided below.

Synthesis of 3,5-Dimethyl-4-(4'-Nitrophenyl)-1H-Pyrazole

This protocol describes a common method for the synthesis of a 4-aryl-3,5-dimethylpyrazole derivative.

Materials:

-

3-(4-Nitrophenyl)pentane-2,4-dione (1.4 mmol, 0.3 g)

-

Hydrazine hydrate (1.7 mmol, 0.08 mg)

-

Ethanol (10 mL)

Procedure:

-

To a solution of 3-(4-nitrophenyl)pentane-2,4-dione in ethanol at room temperature, add hydrazine hydrate.[2]

-

Heat the mixture under reflux for 2 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.[2]

-

Purify the residue by recrystallization from ethanol to yield the final product as a white solid.[2]

Expected Yield: 76%[2]

Synthesis of 1-Acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles

This multi-step synthesis involves the initial formation of a chalcone followed by cyclization and acetylation.

Step 1: Synthesis of 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones (Chalcones)

-

Dissolve 5-(4-nitrophenyl)furan-2-carbaldehyde (0.01 mole) in a mixture of methanol and DMF (15+5 ml).[3]

-

Add a solution of the appropriate substituted acetophenone (0.01 mole) in a minimum amount of methanol (10 ml).[3]

-

Make the solution alkaline by adding 40% NaOH (1 ml).[3]

-

Stir the reaction mixture for 20-24 hours at room temperature.[3]

-

Isolate the product by filtration and recrystallize from a suitable solvent.[3]

Step 2: Synthesis of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles

-

Reflux a mixture of the chalcone from Step 1 (0.01 mole) and hydrazine hydrate (0.04 mole) in glacial acetic acid (25 ml) for 10-13 hours.[3]

-

Pour the cooled solution onto crushed ice.[3]

-

Isolate the precipitated product by filtration and recrystallize from a suitable solvent to obtain the pure acetylated pyrazole.[3]

Biological Activities and Quantitative Data

Nitrophenyl-substituted pyrazoles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following tables summarize key quantitative data from various studies to allow for easy comparison.

Table 1: Antimicrobial Activity of Nitrophenyl-Substituted Pyrazoles (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | Escherichia coli | Streptococcus epidermidis | Aspergillus niger | Reference |

| Compound 3 | 0.25 | - | - | [4] |

| Compound 4 | - | 0.25 | - | [4] |

| Compound 2 * | - | - | 1 | [4] |

| Ciprofloxacin (Standard) | 0.5 | 4 | - | [4] |

| Clotrimazole (Standard) | - | - | 2 | [4] |

*The specific structures for compounds 2, 3, and 4 can be found in the cited reference.[4]

Table 2: Anti-inflammatory Activity of Nitrophenyl-Substituted Pyrazoles (IC50 in µM)

| Compound | COX-1 Inhibition | COX-2 Inhibition | Cell Line | Reference |

| Compound 5 | - | - | A549 | [5] |

| IC50 Value | - | - | 10.67 ± 1.53 | [5] |

| Compound 2 | - | - | A549 | [5] |

| IC50 Value | - | - | 24.0 ± 3.46 | [5] |

| Compound 3 | - | - | A549 | [5] |

| IC50 Value | - | - | 28.0 ± 1.0 | [5] |

| Compound 10 | - | - | A549 | [5] |

| IC50 Value | - | - | 29.67 ± 5.51 | [5] |

| Compound 9 | - | - | A549 | [5] |

| IC50 Value | - | - | 51.5 ± 4.95 | [5] |

Table 3: Anticancer Activity of Nitrophenyl-Substituted Pyrazoles (IC50 in µM)

| Compound | HCT116 (Colon) | MCF7 (Breast) | Aurora A Kinase | Reference |

| Compound 6 | 0.39 | 0.46 | 0.16 | [6] |

| Compound 7 | 0.789 (HT29) | - | 28.9 nM (Aurora A) | [6] |

| Compound 24 | 1.68 | - | - | [6] |

| Compound 25 | 0.035 | - | - | [6] |

*The specific structures for compounds 6, 7, 24, and 25 can be found in the cited reference.[6]

Signaling Pathways and Mechanisms of Action

To understand the therapeutic potential of nitrophenyl-substituted pyrazoles, it is crucial to elucidate their mechanisms of action at the molecular level. While specific signaling pathways for many novel nitrophenyl-pyrazoles are still under investigation, the mechanisms of well-established pyrazole-containing drugs can provide valuable insights.

Celecoxib: A COX-2 Selective Inhibitor

Celecoxib, a well-known anti-inflammatory drug, contains a pyrazole core and functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7]

Beyond its COX-2 inhibitory activity, celecoxib has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins like PDK1 and AKT1.[8] It can also mediate its effects through a COX-2-independent pathway involving the activation of AMP-activated protein kinase (AMPK).[9]

Rimonabant: A Cannabinoid Receptor Antagonist

Rimonabant, a pyrazole derivative developed as an anti-obesity drug, acts as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[10][11] CB1 receptors are primarily found in the central nervous system and peripheral tissues and are involved in regulating appetite and energy metabolism.[12] By blocking the CB1 receptor, rimonabant was shown to reduce appetite and food intake.[10][12]

Conclusion and Future Directions

The field of nitrophenyl-substituted pyrazoles continues to be a fertile ground for drug discovery. The synthetic accessibility of this scaffold, coupled with its proven track record of biological activity, ensures its continued exploration. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, the elucidation of precise mechanisms of action for novel derivatives, and the optimization of lead compounds to enhance their therapeutic indices. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource to propel these future research endeavors.

References

- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 2. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. academic.oup.com [academic.oup.com]

- 10. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 11. Rimonabant - Wikipedia [en.wikipedia.org]

- 12. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic and Steric Effects of Substituents in Pyrazole Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The synthesis of substituted pyrazoles is, therefore, a critical endeavor. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a cornerstone for accessing this important class of compounds. However, the use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines introduces the challenge of regioselectivity, potentially leading to the formation of two distinct regioisomers.

This technical guide provides a comprehensive exploration of the electronic and steric effects of substituents on the formation of pyrazoles, with a primary focus on the Knorr synthesis. Understanding and controlling these effects are paramount for the efficient and selective synthesis of the desired biologically active isomer. This document will delve into the reaction mechanism, present quantitative data on regioselectivity, provide detailed experimental protocols, and illustrate key concepts with diagrams to aid researchers in navigating the complexities of pyrazole synthesis.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The Knorr pyrazole synthesis proceeds through a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. The reaction is typically acid-catalyzed and involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two possible reaction pathways and, consequently, the potential for two regioisomeric pyrazole products. The regiochemical outcome is governed by a delicate interplay of electronic and steric factors of the substituents on both reactants, as well as the reaction conditions.[2]

Electronic Effects

The electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine plays a crucial role in determining the regioselectivity.

-

Substituents on the 1,3-Dicarbonyl Compound: Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity. Therefore, the initial attack of the hydrazine will preferentially occur at the carbonyl carbon bearing the more electron-withdrawing substituent. For example, in the reaction of a 1-aryl-3-alkyl-1,3-diketone, the aryl group is more electron-withdrawing than the alkyl group, directing the initial attack to the aryl-substituted carbonyl.[2]

-

Substituents on the Hydrazine: The substituent on the hydrazine (R3) influences the nucleophilicity of the two nitrogen atoms. The substituted nitrogen (N-R3) is generally less nucleophilic due to steric hindrance and electronic effects. The terminal NH2 group is typically the more nucleophilic center and will initiate the attack on the dicarbonyl compound.[3]

Steric Effects

Steric hindrance from bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can significantly influence the regiochemical outcome. The nucleophilic attack of the hydrazine will be favored at the less sterically hindered carbonyl group. For instance, if R1 is a bulky group (e.g., tert-butyl) and R2 is a smaller group (e.g., methyl), the hydrazine will preferentially attack the carbonyl adjacent to the methyl group.[4]

The interplay between electronic and steric effects can be complex. In some cases, they may reinforce each other, leading to high regioselectivity. In other instances, they may be opposing, resulting in a mixture of regioisomers.

Quantitative Data on Regioselectivity

The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis, highlighting the influence of substituents and reaction conditions.

Table 1: Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Phenylhydrazine

| R1 | R2 | Solvent | Ratio of Regioisomers (A:B) | Reference |

| Aryl | CH3 | Conventional | 98:2 | [2] |

| 2-Furyl | CF3 | EtOH | 36:64 | [5] |

| 2-Furyl | CF3 | TFE | 85:15 | [5] |

| 2-Furyl | CF3 | HFIP | 97:3 | [5] |

| 2-Furyl | CF2CF3 | EtOH | 64:36 | [5] |

| 2-Furyl | CF2CF3 | TFE | 98:2 | [5] |

| 2-Furyl | CF2CF3 | HFIP | >99:<1 | [5] |

Regioisomer A corresponds to the N-phenyl group adjacent to R1, and Regioisomer B corresponds to the N-phenyl group adjacent to R2. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.

The data clearly demonstrates that the choice of solvent can dramatically influence the regioselectivity of the reaction. The use of fluorinated alcohols like TFE and HFIP can significantly enhance the formation of one regioisomer.[5] This is attributed to the ability of these solvents to better stabilize the transition state leading to the preferred isomer.

Experimental Protocols

This section provides detailed methodologies for key experiments in pyrazole synthesis, focusing on procedures that allow for the investigation of substituent effects and regioselectivity.

General Procedure for the Knorr Synthesis of Substituted Pyrazoles

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines. Optimization may be required for specific substrates.[6]

Materials:

-

1,3-Dicarbonyl compound (1.0 eq)

-

Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) (1.0-1.2 eq)

-

Solvent (e.g., ethanol, acetic acid, or aprotic dipolar solvents like N,N-dimethylacetamide)

-

Acid catalyst (e.g., glacial acetic acid, HCl) (catalytic amount)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the substituted hydrazine to the solution. The addition may be exothermic.

-

Add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry.

-

If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aromaticity of Pyrazole Ring Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the aromaticity of the pyrazole ring, a fundamental five-membered heterocyclic system prevalent in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of its aromatic character, present quantitative measures of aromaticity, detail the experimental and computational protocols used for its assessment, and explore the influence of substituents on electron delocalization.

Core Concepts of Pyrazole Aromaticity

Pyrazole (C₃H₄N₂) is a five-membered heteroaromatic ring containing two adjacent nitrogen atoms. Its aromaticity stems from a planar, cyclic arrangement of atoms with a delocalized system of six π-electrons, conforming to Hückel's rule (4n+2 π-electrons, where n=1). The pyrazole ring features two distinct nitrogen atoms: one is a "pyrrole-like" nitrogen (N1), which is sp²-hybridized and contributes two electrons to the aromatic sextet from its p-orbital lone pair. The other is a "pyridine-like" nitrogen (N2), which is also sp²-hybridized but contributes only one electron to the π-system; its lone pair resides in an sp² orbital in the plane of the ring, contributing to the molecule's basicity.

This electronic configuration results in a resonance-stabilized system with significant delocalization, although studies suggest its aromaticity is less pronounced than that of benzene but comparable to other five-membered heterocycles like pyrrole and imidazole.

Quantitative Assessment of Aromaticity

The aromaticity of pyrazole is not just a qualitative concept but can be quantified using various indices derived from computational and experimental data. These indices assess different aspects of aromaticity, including geometry, magnetic properties, and electronic delocalization.

Table 1: Calculated Aromaticity Indices for Unsubstituted Pyrazole

| Aromaticity Index | Value | Description | Source(s) |

|---|---|---|---|

| MCI (a.u.) | 0.047 | Multi-Center Index: Measures cyclic electronic delocalization. For comparison, benzene is 0.072 a.u. | |

| NICS(0) (ppm) | -8.5 to -8.3 | Nucleus-Independent Chemical Shift: Measures magnetic shielding at the ring's geometric center. Negative values indicate diatropic ring currents characteristic of aromaticity. | |

| NICS(1) (ppm) | - | NICS at 1 Å above the ring: Often considered a better measure of π-electron aromaticity by minimizing σ-bond contributions. Specific values for pyrazole require targeted calculations but are expected to be negative. | |

| HOMA | ~0.59 | Harmonic Oscillator Model of Aromaticity: A geometry-based index where 1 indicates a fully aromatic system (like benzene) and 0 indicates a non-aromatic system. The value indicates partial electron delocalization. |

| ASE (kcal/mol) | - | Aromatic Stabilization Energy: The energy difference between the cyclic, delocalized system and a hypothetical, non-aromatic analogue. Calculation is highly dependent on the chosen reference state. | |

Table 2: Experimental and Calculated Bond Lengths of Unsubstituted Pyrazole (in Angstroms, Å)

| Bond | X-ray Diffraction Data (Å) | DFT Calculated Data (Å) | Description | Source(s) |

|---|---|---|---|---|

| N1–N2 | 1.356 | ~1.35 | Intermediate between a single and double bond. | |

| N2–C3 | 1.347 | ~1.34 | Significant double-bond character. | |

| C3–C4 | 1.395 | ~1.38 | Aromatic-like bond length. | |

| C4–C5 | 1.393 | ~1.39 | Aromatic-like bond length. |

| C5–N1 | - | ~1.36 | Intermediate between a single and double bond. | |

Methodologies for Aromaticity Determination

Assessing the aromaticity of pyrazole involves a synergistic approach combining computational modeling and experimental verification.

Protocol 1: Single-Crystal X-ray Diffraction

This technique provides precise atomic coordinates, allowing for the direct measurement of bond lengths and planarity, which are crucial for geometry-based aromaticity indices like HOMA.

-

Crystal Growth & Selection: Grow a suitable single crystal of the pyrazole derivative. Select a high-quality crystal under a polarizing microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100–170 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution: Process the collected diffraction images. Solve the crystal structure using direct methods or intrinsic phasing with software like SHELXT.

-

Structure Refinement: Refine the structural model by a least-squares method using software like SHELXL. This process yields the final atomic coordinates, bond lengths, and bond angles.

-

Data Analysis: Analyze the refined structure for key geometric parameters. Calculate the deviation from planarity and use the bond lengths to compute the HOMA index.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides experimental evidence for aromaticity through chemical shifts, which are influenced by magnetically induced ring currents.

-

Sample Preparation: Dissolve a precisely weighed sample of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Analyze the chemical shifts (δ) of the ring protons and carbons. In an aromatic pyrazole ring, protons attached to the ring typically appear in the downfield region (e.g., ~7.5-7.8 ppm for C3/C5-H in 4-halopyrazoles), indicative of a diatropic ring current.

-

Comparison: Compare the observed chemical shifts with those of non-aromatic reference compounds to qualitatively assess the magnitude of the ring current effect.

Protocol 3: Calculation of NICS (Nucleus-Independent Chemical Shift)

NICS is the most widely used magnetic criterion for aromaticity, calculated as the negative of the absolute magnetic shielding at a specific point in space.

-

Geometry Optimization: Perform a full geometry optimization of the pyrazole molecule using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311+G(d,p) basis set, using software like Gaussian.

-

Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

NICS Calculation Setup: Using the optimized coordinates, set up an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. Place a "dummy atom" or "ghost atom" (Bq) at the geometric center of the pyrazole ring (NICS(0)) and at a position 1 Å directly above the ring center (NICS(1)).

-

Execution and Analysis: Run the calculation. The NICS value is the negative of the isotropic magnetic shielding value reported for the ghost atom. A negative NICS value indicates aromaticity (diatropic current), while a positive value indicates anti-aromaticity (paratropic current).

Protocol 4: Calculation of the HOMA Index

The HOMA index is a geometry-based descriptor calculated from bond lengths.

-

Obtain Geometry: Use bond lengths obtained from a high-level geometry optimization (see Protocol 3, step 1) or from high-quality X-ray crystallography data (see Protocol 1).

-

Apply HOMA Formula: Calculate the HOMA index using its defining equation: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] Where:

-

n is the number of bonds in the ring.

-

α is a normalization constant specific to the bond type (e.g., C-C, C-N, N-N).

-

R_opt is the optimal bond length for that bond type in a fully aromatic system.

-

R_i is the actual bond length in the pyrazole molecule.

-

-

Interpretation: Analyze the resulting HOMA value. A value of 1 signifies a fully aromatic system, while a value of 0 or less indicates a non-aromatic system.

Visualizations of Aromaticity Assessment

The Effect of Substituents on Aromaticity

The electronic nature and position of substituents can significantly modulate the aromaticity of the pyrazole ring.

-